molecular formula C28H32N4O6 B3167196 Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate CAS No. 917911-03-6

Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate

Cat. No. B3167196
M. Wt: 520.6 g/mol
InChI Key: BAZVCGTZEKBKBE-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide insights into the functional groups present in the molecule.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its stereochemistry. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc.


Safety And Hazards

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Future Directions

This involves predicting or discussing potential future research directions or applications of the compound.


properties

IUPAC Name

methyl 2-[[3-[3-[5-[(4-methoxyphenyl)methoxy]pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O6/c1-28(2,27(34)30-22-8-6-5-7-21(22)26(33)36-4)15-24-31-25(32-38-24)23-14-13-20(16-29-23)37-17-18-9-11-19(35-3)12-10-18/h9-14,16H,5-8,15,17H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVCGTZEKBKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)OCC3=CC=C(C=C3)OC)C(=O)NC4=C(CCCC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101125
Record name Methyl 2-[[3-[3-[5-[(4-methoxyphenyl)methoxy]-2-pyridinyl]-1,2,4-oxadiazol-5-yl]-2,2-dimethyl-1-oxopropyl]amino]-1-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate

CAS RN

917911-03-6
Record name Methyl 2-[[3-[3-[5-[(4-methoxyphenyl)methoxy]-2-pyridinyl]-1,2,4-oxadiazol-5-yl]-2,2-dimethyl-1-oxopropyl]amino]-1-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917911-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[3-[3-[5-[(4-methoxyphenyl)methoxy]-2-pyridinyl]-1,2,4-oxadiazol-5-yl]-2,2-dimethyl-1-oxopropyl]amino]-1-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate
Reactant of Route 4
Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate

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